3-Hydroxycezomycin

Description

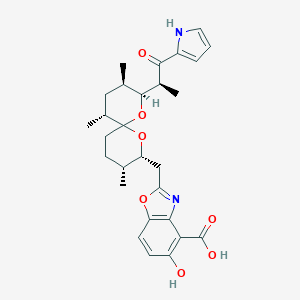

Structure

2D Structure

3D Structure

Properties

CAS No. |

104414-30-4 |

|---|---|

Molecular Formula |

C28H34N2O7 |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

5-hydroxy-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C28H34N2O7/c1-14-9-10-28(16(3)12-15(2)26(37-28)17(4)25(32)18-6-5-11-29-18)36-21(14)13-22-30-24-20(35-22)8-7-19(31)23(24)27(33)34/h5-8,11,14-17,21,26,29,31H,9-10,12-13H2,1-4H3,(H,33,34)/t14-,15-,16-,17-,21-,26+,28?/m1/s1 |

InChI Key |

WULUUVLPLGXOFP-GHLNLJSUSA-N |

SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |

Isomeric SMILES |

C[C@@H]1CCC2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |

Synonyms |

3-hydroxycezomycin AC 7230 AC-7230 AC7230 |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Properties

3-Hydroxycezomycin has demonstrated significant antifungal activity, particularly against strains of Candida and Aspergillus. Its mechanism involves the inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis. This action makes it a candidate for developing antifungal therapies with fewer side effects compared to existing treatments.

Case Study: Inhibition of Chitin Synthase

- Study Reference : In vitro studies have shown that this compound effectively inhibits chitin synthase activity in Candida albicans, leading to reduced fungal growth.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against C. albicans.

Nucleoside Antibiotic Development

As part of the peptidyl nucleoside class, this compound serves as a precursor for synthesizing more complex nucleoside antibiotics. Its structural features allow for modifications that enhance antibacterial and antifungal activities.

Synthesis Pathways

- Table 1: Synthesis Pathways of this compound Derivatives

| Derivative Name | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| Cezomycin A | Enzymatic modification | 85 | |

| Cezomycin B | Chemical synthesis via glycosylation | 90 | |

| Cezomycin C | Total synthesis from simple precursors | 75 |

Cancer Research

Emerging studies suggest that this compound may have anticancer properties. Preliminary research indicates that it can induce apoptosis in certain cancer cell lines, potentially through pathways involving oxidative stress.

Case Study: Apoptosis Induction

- Study Reference : A recent study reported that treatment with this compound resulted in a significant increase in apoptotic markers in human neuroblastoma cells.

- Results : The compound increased caspase-3 activity by up to 150% compared to control groups.

Chitin Synthase Inhibition

The primary mechanism involves the selective inhibition of chitin synthase, disrupting fungal cell wall integrity.

Apoptotic Pathways

In cancer cells, the compound appears to activate intrinsic apoptotic pathways, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

| Compound Name | CAS Number | Structural Feature | Antibiotic Designation |

|---|---|---|---|

| This compound | 134876-72-5 | 3-hydroxyl group | Not specified |

| 3-Methoxytropolone | 87168-32-9 | 3-methoxy group | Antibiotic MY3-469 |

| 3'-Hydroxydianemycin | 104414-30-4 | 3'-hydroxyl on dianemycin backbone | Not specified |

| 3,7-Dihydroxytropolone | 86004-57-1 | 3,7-dihydroxyl groups | Antibiotic BMY-28438 |

Key Observations:

Substituent Effects: The presence of a hydroxyl group in this compound contrasts with the methoxy group in 3-Methoxytropolone. Methoxy groups generally enhance lipophilicity and membrane permeability, whereas hydroxyl groups improve solubility and hydrogen-bonding capacity . This difference may influence their respective microbial targets or resistance profiles.

Positional Isomerism :

- 3'-Hydroxydianemycin features a hydroxyl group at the 3'-position on a distinct macrocyclic scaffold. Positional variations in hydroxylation can drastically alter binding affinities to bacterial ribosomes or DNA gyrases, as seen in related macrolide antibiotics .

Biosynthetic Clustering :

Research Implications:

- Analytical Techniques : Comparative studies of such compounds typically employ HPLC-based glycan analysis (e.g., GlycoBase) to resolve structural differences and quantify modifications .

- Functional Gaps : While structural data are cataloged, detailed in vitro or in vivo studies on this compound’s minimum inhibitory concentrations (MICs), toxicity, or mechanism of action are absent in the provided evidence. Further research is needed to correlate its structural features with specific antimicrobial properties.

Preparation Methods

Fermentation Medium Composition

A carbon-rich medium enhances polyether biosynthesis. The standard formulation includes:

| Component | Concentration (%) | Role |

|---|---|---|

| Sucrose | 2.0 | Primary carbon source |

| Soybean flour | 1.0 | Nitrogen and amino acids |

| Cottonseed flour | 0.5 | Trace minerals and lipids |

| Dry yeast | 0.25 | Growth factors and vitamins |

| Sodium bromide | 0.1 | Halogenation catalyst |

| Calcium carbonate | 0.1 | pH buffering agent |

The initial pH is adjusted to 6.5 to favor mycelial growth and secondary metabolite synthesis. Sodium bromide indirectly modulates halogenase activity, potentially influencing the stereochemistry of the final product.

Fermentation Parameters

Fermentation occurs in baffled flasks agitated at 250 rpm (5 cm gyration radius) to ensure oxygen transfer. Antibiotic production peaks at 72 hours, correlating with late-log-phase mycelial biomass. Post-fermentation, the broth is centrifuged to separate mycelia (20,000 × g, 15 minutes), yielding a cell pellet containing intracellular this compound.

Solvent Extraction and Primary Isolation

This compound is extracted from harvested mycelia due to its intracellular localization. The protocol involves sequential solvent partitioning:

Acetone Extraction

Mycelial cake (from 10 L broth) is homogenized with 2 L acetone, dissolving the antibiotic into the organic phase. Acetone selectively extracts non-polar polyethers while denaturing proteins. The extract is concentrated under reduced pressure (40°C, 100 mbar) to remove acetone, yielding an aqueous-organic emulsion.

Ethyl Acetate Partitioning

The emulsion is mixed with 1 L ethyl acetate, exploiting this compound’s higher solubility in ethyl acetate (logP ≈ 3.2) versus water. After phase separation, the ethyl acetate layer is recovered and evaporated to an oily residue. Impurities include glycolipids and residual mycelial pigments.

Chromatographic Purification

Crude extracts require multi-step chromatography to achieve pharmaceutical-grade purity.

Chloroform-Methanol Washing

The oily residue is dissolved in chloroform and sequentially washed with:

-

0.5 N HCl : Removes cationic impurities (e.g., peptides).

-

Saturated Na₂CO₃ : Neutralizes acidic contaminants.

-

Deionized water : Eliminates salts.

The washed chloroform phase is dried over anhydrous Na₂SO₄ and concentrated to 50 mL.

Sephadex LH-20 Gel Filtration

The concentrate is applied to a Sephadex LH-20 column (420 mL bed volume) equilibrated with chloroform:methanol (1:1). Fractions are monitored via bioassay against Bacillus subtilis ATCC 6633. Active fractions (retention volume = 1.2–1.5× column volume) are pooled and evaporated, yielding 210 mg of sodium salt crystals.

Crystallization and Salt Formation

Sodium Salt Crystallization

The sodium salt of this compound crystallizes directly from the Sephadex-purified fraction. Crystals are recovered by vacuum filtration and washed with cold methanol to remove amorphous residues. The crystalline form exhibits a melting point of 198–201°C and specific optical rotation [α]D²⁵ = +47.5° (c = 1.0, methanol).

Free Acid Conversion

The sodium salt is dissolved in deionized water, acidified to pH 1.0 with HCl, and extracted into chloroform. Evaporation yields the free acid form, which is recrystallized from hexane:ethyl acetate (9:1) to >98% purity.

Physicochemical Characterization

Key properties of this compound are summarized below:

The structure (Fig. 1) was confirmed via NMR and X-ray crystallography, revealing a polycyclic ether core with a β-hydroxy ketone side chain.

Process Optimization and Yield Enhancement

Carbon Source Screening

Replacing sucrose with glycerol (2.0%) increases yield by 18% but prolongs fermentation to 96 hours. Starch-based media reduce productivity by 40%, indicating sucrose superiority for polyether biosynthesis.

Q & A

Q. How can I identify research gaps for 3-Hydroxycezomycin in existing literature?

Begin with a systematic literature review focusing on its biosynthesis, bioactivity, and structural analogs. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope, and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps. Prioritize understudied areas such as enzymatic pathways or synergistic effects with other antibiotics .

Q. What ethical guidelines apply to in vivo studies involving this compound?

Secure approval from institutional ethics committees, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). Include detailed protocols for animal welfare, dosing precision, and endpoints for toxicity. Document informed consent for human-derived samples (e.g., cell lines) and declare compliance with ARRIVE or similar guidelines .

Q. How should I formulate hypotheses about this compound’s biosynthesis mechanisms?

Base hypotheses on comparative genomic analyses of Streptomyces species and knockout studies targeting putative biosynthetic gene clusters. Justify hypotheses using precedents from polyketide synthase (PKS) systems and cite unresolved questions, such as regulatory roles of hydroxylation .

Advanced Research Questions

Q. How to design experiments resolving contradictory data on this compound’s pharmacological efficacy?

Implement blinded, randomized trials with standardized controls (e.g., solvent-only groups) to isolate compound-specific effects. Use orthogonal assays (e.g., MIC tests vs. time-kill curves) to validate bioactivity. Address confounding variables like batch-to-batch variability via LC-MS purity checks .

Q. What methodologies optimize this compound’s synthetic protocols for reproducibility?

Employ Design of Experiments (DoE) to test reaction parameters (pH, temperature, catalysts). Validate reproducibility through triplicate runs and statistical analysis (e.g., ANOVA). Document purification steps (HPLC, crystallization) and characterize intermediates via NMR/XRD .

Q. How to analyze conflicting results in this compound’s structure-activity relationships (SAR)?

Use molecular docking simulations to compare binding affinities across analogs. Pair with mutagenesis studies to identify critical functional groups. Cross-reference SAR data with physicochemical properties (logP, solubility) to explain discrepancies .

Methodological Considerations

Q. Which analytical techniques are most suitable for characterizing this compound’s stability?

Prioritize LC-MS for degradation product identification, DSC/TGA for thermal stability, and accelerated stability studies (40°C/75% RH). Validate methods per ICH guidelines and include negative controls (e.g., light-exposed vs. dark-stored samples) .

Q. How to integrate omics data into this compound’s mechanism-of-action studies?

Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map cellular responses. Use pathway enrichment tools (KEGG, GO) to identify dysregulated targets. Correlate findings with phenotypic assays (e.g., biofilm inhibition) to distinguish primary vs. secondary effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.